N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylthiourea
Description
The compound N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylthiourea is a heterocyclic organic compound
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-[(1-ethylpyrazol-3-yl)methyl]-1-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6S/c1-3-24-9-8-16(22-24)12-23(2)18(26)21-17-10-20-25(13-17)11-14-4-6-15(19)7-5-14/h4-10,13H,3,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWXPYLOYRVYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylthiourea can be achieved through a multi-step process involving the formation of pyrazole rings and subsequent functionalization. A typical synthetic route might involve:
Preparation of 1-(4-chlorobenzyl)-1H-pyrazole through a condensation reaction of 4-chlorobenzaldehyde with hydrazine and subsequent cyclization.
Formation of 1-ethyl-1H-pyrazole by reacting ethylhydrazine with a suitable precursor.
Coupling of these intermediates with methylisothiocyanate to form the target compound.
Industrial Production Methods
Industrial production of this compound would typically follow similar routes but optimized for scale. Techniques such as continuous flow reactors and automation can help increase yield and reduce reaction times. Solvent choice, temperature control, and purification steps are crucial in ensuring the purity and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylthiourea undergoes several chemical reactions:
Oxidation: : The thiourea group can be oxidized to form various products, such as sulfoxides and sulfones.
Reduction: : Reduction reactions can target the pyrazole rings or the thiourea group, leading to different reduced derivatives.
Substitution: : Various nucleophilic or electrophilic substitutions can occur, particularly at the chlorobenzyl group or pyrazole rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Depending on the desired substitution, reagents like halogens, alkylating agents, or metal catalysts can be used.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced pyrazole derivatives and thiourea.
Substitution: : Various substituted pyrazole or chlorobenzyl derivatives.
Scientific Research Applications
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylthiourea finds use in:
Chemistry: : As an intermediate in synthesizing complex organic molecules.
Biology: : Potential as a probe in studying biochemical pathways.
Medicine: : Investigated for pharmacological properties, possibly in anti-cancer or anti-inflammatory treatments.
Industry: : May be used in creating advanced materials or catalysts.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with biological targets:
Molecular Targets: : Can interact with enzymes or receptors, inhibiting or modulating their function.
Pathways Involved: : It might alter signaling pathways or biochemical cascades, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylthiourea.
N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylthiourea.
Uniqueness
This compound stands out due to the presence of the 4-chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable molecule for specific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
